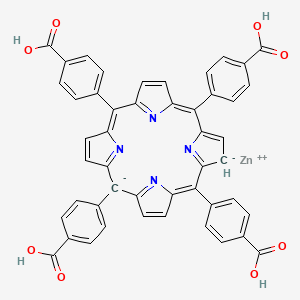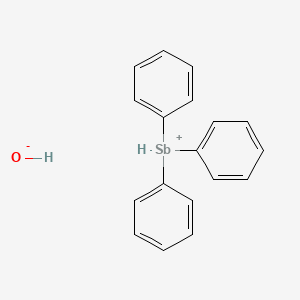
Triphenylstibanylium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylstibanylium hydroxide is an organoantimony compound with the chemical formula (C₆H₅)₃SbOH This compound is part of a broader class of organometallic compounds that contain antimony atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstibanylium hydroxide typically involves the reaction of triphenylstibine (Sb(C₆H₅)₃) with an oxidizing agent. One common method is the reaction of triphenylstibine with hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds as follows:
Sb(C₆H₅)₃+H₂O₂→(C₆H₅)₃SbOH+H₂O
This reaction is carried out under controlled conditions to ensure the complete conversion of triphenylstibine to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylstibanylium hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to triphenylstibine under appropriate conditions.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for halide substitution.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Triphenylstibine.
Substitution: Triphenylstibanylium halides or alkoxides.
Applications De Recherche Scientifique
Triphenylstibanylium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of triphenylstibanylium hydroxide involves its interaction with molecular targets through its hydroxide and phenyl groups. The compound can form coordination complexes with metal ions and other molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin hydroxide: An organotin compound with similar structural features but different chemical properties and applications.
Triphenylphosphine oxide: An organophosphorus compound with analogous structural characteristics but distinct reactivity and uses.
Uniqueness
Triphenylstibanylium hydroxide is unique due to the presence of antimony, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C18H17OSb |
|---|---|
Poids moléculaire |
371.1 g/mol |
Nom IUPAC |
triphenylstibanium;hydroxide |
InChI |
InChI=1S/3C6H5.H2O.Sb.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H2;;/q;;;;+1;/p-1 |
Clé InChI |
VQHGBUONHCQZJM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[SbH+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
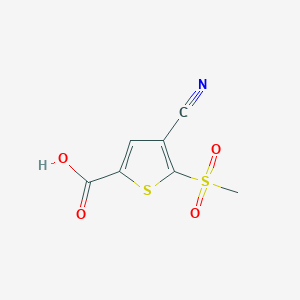
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
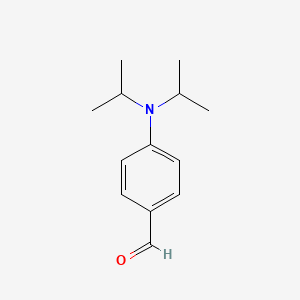

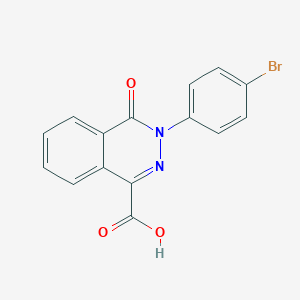
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)


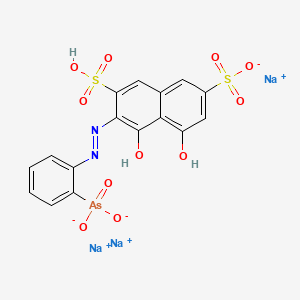
![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
